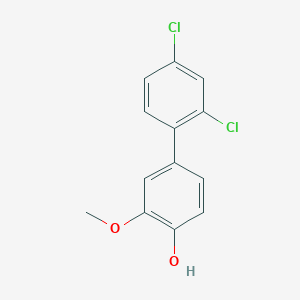
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% (4-FMP-2-MeOPh) is an important organic compound that has numerous scientific applications. It has been widely used in research laboratories for a variety of purposes, such as synthesis of new compounds, biochemical and physiological studies, and drug development.
Scientific Research Applications
4-FMP-2-MeOPh has a variety of scientific research applications. It has been used in the synthesis of new compounds, such as substituted phenols, and in the development of drugs. It has also been used in biochemical and physiological studies, including the study of enzyme kinetics, protein-protein interactions, and enzyme inhibition. Additionally, 4-FMP-2-MeOPh has been used in the study of the structure and function of proteins and other biological molecules.
Mechanism of Action
The mechanism of action of 4-FMP-2-MeOPh is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. Additionally, 4-FMP-2-MeOPh may act as a substrate for certain enzymes, such as alcohol dehydrogenase, which are involved in the metabolism of alcohols and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMP-2-MeOPh are not yet fully understood. However, it is believed to have a variety of effects, including inhibition of certain enzymes, modulation of protein-protein interactions, and inhibition of certain metabolic pathways. Additionally, 4-FMP-2-MeOPh has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-FMP-2-MeOPh in laboratory experiments include its high purity and stability, its low cost, and its ease of synthesis. Additionally, 4-FMP-2-MeOPh can be used in a variety of biochemical and physiological studies, including enzyme kinetics, protein-protein interactions, and enzyme inhibition. However, there are also some limitations to using 4-FMP-2-MeOPh in laboratory experiments. For example, it is not soluble in water, and its solubility in organic solvents is limited. Additionally, its stability is affected by light and heat, so it must be stored in a cool, dark place.
Future Directions
There are a number of potential future directions for 4-FMP-2-MeOPh research. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential as a drug development tool. Additionally, further research could be conducted to explore its potential uses in the synthesis of new compounds and its potential as an enzyme inhibitor. Finally, further research could be conducted to explore its potential applications in the study of protein-protein interactions and other biological molecules.
Synthesis Methods
4-FMP-2-MeOPh can be synthesized by a variety of methods. One of the most common methods is the reaction between 2-fluoro-4-methoxycarbonylphenol and 2-methoxyphenylmagnesium bromide in the presence of anhydrous zinc chloride as a catalyst. The reaction takes place at temperatures between 80-90°C and yields 4-FMP-2-MeOPh as a white crystalline solid.
properties
IUPAC Name |
methyl 3-fluoro-4-(4-hydroxy-3-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-14-8-9(4-6-13(14)17)11-5-3-10(7-12(11)16)15(18)20-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADOJBDMUACGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)OC)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685718 |
Source


|
| Record name | Methyl 2-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261931-29-6 |
Source


|
| Record name | Methyl 2-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380210.png)


![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380235.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380239.png)

